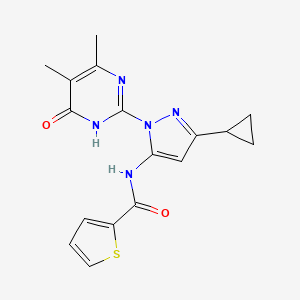

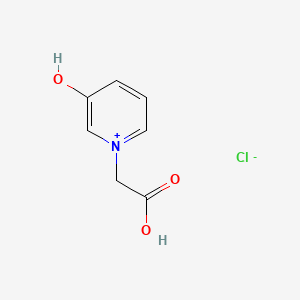

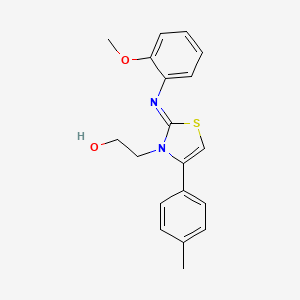

![molecular formula C15H11ClF3NO4S B2674673 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine CAS No. 358675-61-3](/img/structure/B2674673.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine, also known as CP-690,550, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of JAK3, a protein tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines. In

科学的研究の応用

Metal Ion Interactions

N-(phenylsulfonyl)glycine has been studied for its interactions with metal ions such as cadmium (Cd^2+) and zinc (Zn^2+). Investigations using techniques like dc polarography, pH-metric titrations, and ^1H NMR spectroscopy have shown that the presence of 2,2'-bipyridine as an additional ligand can lower the pKa of Cd^2+ -promoted deprotonation of the sulfonamide nitrogen. Moreover, it enables the Zn^2+ ion to substitute for the sulfonamide nitrogen-bound hydrogen of these ligands, a capability previously observed only with Cu^2+ ions (Gavioli et al., 1991).

Sewage Treatment Plant Dynamics

A study on the behavior of N-(phenylsulfonyl)-glycine (PSG) in a municipal sewage treatment plant revealed its presence in significant amounts, indicating its stability and persistence in such environments. This study was conducted by dissolving 10 g of PSG and analyzing its concentration throughout the treatment process. The results suggested microbial methylation of PSG, contributing to its transformation within the sewage treatment system (Krause & Schöler, 2000).

Aldose Reductase Inhibition

Research into N-[[(substituted amino)phenyl]sulfonyl]glycines as aldose reductase inhibitors for potential therapeutic applications has been conducted. These compounds were synthesized as analogues of simple (phenylsulfonyl)glycines with increased lipophilic character to enhance their inhibitory potential against aldose reductase, an enzyme implicated in diabetic complications. Among these, certain analogues demonstrated significantly potent inhibitory activity, indicating their potential in therapeutic interventions against conditions exacerbated by aldose reductase activity (Mayfield & Deruiter, 1987).

Crystal Engineering and Ligand Design

In crystal engineering, novel flexible multidentate ligands like N-[(3-carboxyphenyl)sulfonyl]glycine have been synthesized and utilized to form complexes with metal ions such as Cu^II and Mn^II. These complexes were studied for their structures, properties, and potential applications in materials science. The research demonstrated unique modes of water molecule association and provided insights into the design of new ligands for constructing metal-organic frameworks with specific properties (Ma et al., 2008).

Safety and Hazards

特性

IUPAC Name |

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4S/c16-13-7-6-10(8-12(13)15(17,18)19)20(9-14(21)22)25(23,24)11-4-2-1-3-5-11/h1-8H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLXPXUYOTXHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

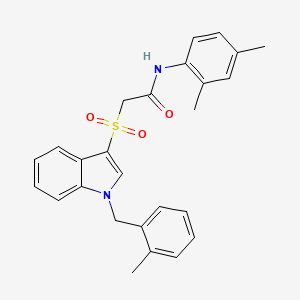

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)

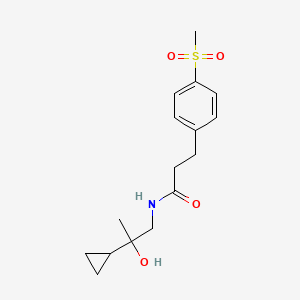

![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)

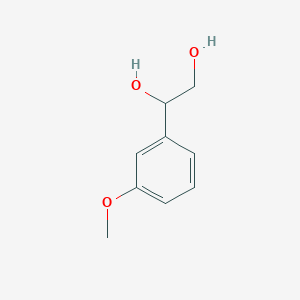

![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)

![2-[(3-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2674613.png)